molecular formula C13H8ClNO B6323715 2-Chloro-4-(4-cyanophenyl)phenol CAS No. 461045-15-8

2-Chloro-4-(4-cyanophenyl)phenol

Cat. No. B6323715
Key on ui cas rn: 461045-15-8
M. Wt: 229.66 g/mol
InChI Key: DEXDMUWWVCTJRU-UHFFFAOYSA-N
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Patent
US06620839B2

Procedure details

4-Cyanophenylboronic acid and 4-bromo-2-chlorophenol were processed as described in Example 167A to provide the title compound (62% yield). 1HNMR (300 MHz, DMSO) δ7.12 (m, 1H), 7.58 (m, 1H), 7.80 (m, 5H); MS (CDI) m/z 247(M+NH4)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
62%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1)#[N:2].Br[C:13]1[CH:18]=[CH:17][C:16]([OH:19])=[C:15]([Cl:20])[CH:14]=1>>[Cl:20][C:15]1[CH:14]=[C:13]([C:6]2[CH:7]=[CH:8][C:3]([C:1]#[N:2])=[CH:4][CH:5]=2)[CH:18]=[CH:17][C:16]=1[OH:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)B(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1O)C1=CC=C(C=C1)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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